molecular formula C17H20N2O2 B14341466 N-(4,6-Dimethylpyridin-2-yl)-2-methyl-2-phenoxypropanamide CAS No. 105549-69-7

N-(4,6-Dimethylpyridin-2-yl)-2-methyl-2-phenoxypropanamide

Katalognummer: B14341466
CAS-Nummer: 105549-69-7
Molekulargewicht: 284.35 g/mol
InChI-Schlüssel: RHLKIAUORLUOQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4,6-Dimethylpyridin-2-yl)-2-methyl-2-phenoxypropanamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with dimethyl groups at positions 4 and 6, and a phenoxypropanamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-Dimethylpyridin-2-yl)-2-methyl-2-phenoxypropanamide typically involves the reaction of 4,6-dimethyl-2-aminopyridine with 2-methyl-2-phenoxypropanoic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4,6-Dimethylpyridin-2-yl)-2-methyl-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(4,6-Dimethylpyridin-2-yl)-2-methyl-2-phenoxypropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(4,6-Dimethylpyridin-2-yl)-2-methyl-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4,6-Dimethylpyridin-2-yl)-3-oxobutanamide
  • N-(4,6-Dimethylpyridin-2-yl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide
  • N-(4,6-Dimethylpyridin-2-yl)-3,4,5-triethoxybenzamide

Uniqueness

N-(4,6-Dimethylpyridin-2-yl)-2-methyl-2-phenoxypropanamide is unique due to its specific substitution pattern and the presence of the phenoxypropanamide moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

105549-69-7

Molekularformel

C17H20N2O2

Molekulargewicht

284.35 g/mol

IUPAC-Name

N-(4,6-dimethylpyridin-2-yl)-2-methyl-2-phenoxypropanamide

InChI

InChI=1S/C17H20N2O2/c1-12-10-13(2)18-15(11-12)19-16(20)17(3,4)21-14-8-6-5-7-9-14/h5-11H,1-4H3,(H,18,19,20)

InChI-Schlüssel

RHLKIAUORLUOQU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=C1)NC(=O)C(C)(C)OC2=CC=CC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.